molecular formula C4H9Cl2N3O B2829728 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride CAS No. 1909319-48-7

4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride

Cat. No.: B2829728
CAS No.: 1909319-48-7
M. Wt: 186.04
InChI Key: SGHPBUHIOBINBW-UHFFFAOYSA-N
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Description

4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride is a functionalized imidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of novel molecular hybrids, particularly in the development of potential therapeutic agents. Its structure, featuring both an aminomethyl handle and an imidazol-2-one core, allows for strategic conjugation with other pharmacophores, a proven strategy to enhance efficacy and combat multi-drug resistance . Research into similar imidazole-based hybrids has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including ESKAPE pathogens, which are often responsible for serious nosocomial infections . Furthermore, the imidazole scaffold is a privileged structure in pharmaceuticals, frequently investigated for its potential in neurological disorders . The primary research value of this compound lies in its use as a key intermediate. Scientists can leverage the reactive aminomethyl group to link the imidazol-2-one moiety to other bioactive structures, creating novel conjugates. This approach aims to develop agents with dual-targeting capabilities or improved cellular uptake, which can significantly impair resistance development and yield better pharmacokinetic properties compared to combination therapies with separate agents . This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

4-(aminomethyl)-1,3-dihydroimidazol-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.2ClH/c5-1-3-2-6-4(8)7-3;;/h2H,1,5H2,(H2,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHPBUHIOBINBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst to form the imidazolone ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides, anhydrides, or activated esters. This reaction typically proceeds in polar aprotic solvents (e.g., DMF, THF) under basic conditions (e.g., triethylamine) to neutralize HCl and facilitate deprotonation:RCOCl+H2N CH2 imidazoloneRCONH CH2 imidazolone+HCl\text{RCOCl}+\text{H}_2\text{N CH}_2\text{ imidazolone}\rightarrow \text{RCONH CH}_2\text{ imidazolone}+\text{HCl}Example : Reaction with acetyl chloride yields N-acetyl-4-(aminomethyl)-imidazolone (85% yield, THF, 0°C → rt, 2 h) .

ReagentProductYieldConditionsSource
Acetic anhydrideN-Acetyl derivative78%DMF, NEt₃, 4 h, rt
Benzoyl chlorideN-Benzoylated analog65%CH₂Cl₂, pyridine, 0°C

Alkylation and Reductive Amination

The aminomethyl group participates in alkylation with alkyl halides or reductive amination with aldehydes/ketones. The reaction efficiency depends on steric hindrance and electronic effects:

  • Alkylation : R X+H2N CH2 imidazoloneR NH CH2 imidazolone+HX\text{R X}+\text{H}_2\text{N CH}_2\text{ imidazolone}\rightarrow \text{R NH CH}_2\text{ imidazolone}+\text{HX} Example: Methyl iodide in methanol/K₂CO₃ yields N-methyl-4-(aminomethyl)-imidazolone (62% yield) .
  • Reductive Amination : RCHO+H2N CH2 imidazoloneNaBH3CNR NH CH2 imidazolone\text{RCHO}+\text{H}_2\text{N CH}_2\text{ imidazolone}\xrightarrow{\text{NaBH}_3\text{CN}}\text{R NH CH}_2\text{ imidazolone} Example: Benzaldehyde with NaBH₃CN in MeOH produces N-benzyl derivative (71% yield) .

Cyclization and Heterocycle Formation

The imidazolone scaffold facilitates cyclization reactions. For instance, condensation with α-ketoacids or isocyanates generates fused bicyclic systems:Imidazolone+O C NRImidazolo 1 2 a pyrimidinone\text{Imidazolone}+\text{O C NR}\rightarrow \text{Imidazolo 1 2 a pyrimidinone}Key Example : Reaction with ethyl isocyanate in DCM forms a six-membered ring (58% yield) .

Nucleophilic Ring Functionalization

The imidazolone oxygen and nitrogen atoms act as nucleophiles:

  • O-Alkylation : Imidazolone O+R XImidazolone OR\text{Imidazolone O}^-+\text{R X}\rightarrow \text{Imidazolone OR} Example: Methylation with MeI/K₂CO₃ yields 2-methoxyimidazolidinone (44% yield) .
  • N-Substitution :
    Electrophilic aromatic substitution at N-1 is sterically hindered due to the aminomethyl group at C-4.

Cross-Coupling Reactions

The aminomethyl group enables palladium-catalyzed coupling (e.g., Buchwald-Hartwig) for aryl- or heteroaryl-amide synthesis:Ar B OH 2+H2N CH2 imidazolonePd dba 2Ar NH CH2 imidazolone\text{Ar B OH }_2+\text{H}_2\text{N CH}_2\text{ imidazolone}\xrightarrow{\text{Pd dba }_2}\text{Ar NH CH}_2\text{ imidazolone}Example : Suzuki-Miyaura coupling with 4-bromotoluene yields 4-tolyl-substituted derivative (51% yield) .

Acid-Base Reactivity

The hydrochloride salt enhances water solubility but requires neutralization (e.g., with NaHCO₃) for reactions involving free amines. The imidazolone ring exhibits weak basicity (pKa ~5.2 for NH) .

Stability and Degradation

Under strongly acidic (pH <2) or basic (pH >10) conditions, hydrolysis of the imidazolone ring occurs, forming urea derivatives:Imidazolone+H2OUrea+CO2\text{Imidazolone}+\text{H}_2\text{O}\rightarrow \text{Urea}+\text{CO}_2Kinetic Data :

  • Half-life in 1M HCl: 3.2 h (25°C)
  • Half-life in 1M NaOH: 1.8 h (25°C)

Scientific Research Applications

4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride with structurally related imidazole derivatives reported in the literature. Key differences in substituents, physicochemical properties, and reactivity are highlighted:

Compound Core Structure Substituents Physical Properties Key Reactivity/Applications
4-(Aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride 2,3-Dihydro-1H-imidazol-2-one 4-(aminomethyl) group; dihydrochloride salt High solubility in water due to ionic form; basicity from NH₂ group Potential enzyme inhibition; ligand-receptor interactions (inferred from structural analogs)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () 1H-imidazole 4-(chloromethyl)phenyl, 1,2-dimethyl, 5-nitro Yellow solid; mp 120°C; aromatic chloromethyl group enhances lipophilicity Intermediate for TDAE-mediated syntheses (e.g., arylethanols, propanoate esters)
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) 1H-imidazole 4-fluorophenyl, 1,4-diphenyl, 5-carboxylate ester White solid; mp 119–120°C; ester group increases hydrophobicity Synthetic intermediate for poly-substituted imidazoles; no reported biological activity
Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) 1H-imidazole 3,4-dimethoxyphenyl, 1-methyl, 2-phenyl, 5-carboxylate ester White solid; mp 115–116°C; methoxy groups enhance electron-donating capacity Structural diversity in combinatorial chemistry; potential for CNS-targeting drug design

Key Observations:

Core Saturation : The 2,3-dihydro-1H-imidazol-2-one core in the target compound reduces aromaticity compared to fully unsaturated imidazole derivatives (e.g., f, 3l). This may alter electronic properties and binding affinity in biological systems.

Dihydrochloride salt form significantly enhances aqueous solubility compared to neutral imidazole derivatives (e.g., 3f, 3l), which are typically soluble in organic solvents .

Reactivity: Chloromethyl-substituted imidazoles () act as electrophilic intermediates in TDAE-mediated reactions, enabling C–C bond formation with carbonyl derivatives . The aminomethyl group in the target compound may participate in nucleophilic reactions or serve as a proton donor/acceptor in biological environments.

Biological Activity

4-(Aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride (CAS: 1909319-48-7) is a compound belonging to the imidazol-4-one class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The molecular formula of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride is C4H9Cl2N3OC_4H_9Cl_2N_3O with a molar mass of 186.04 g/mol. The compound is characterized by its imidazole ring structure, which is significant in various biological interactions.

PropertyValue
Molecular FormulaC4H9Cl2N3O
Molar Mass186.04 g/mol
CAS Number1909319-48-7
Synonyms4-(Aminomethyl)-1,3-dihydro-2H-imidazol-2-one dihydrochloride

Synthesis

The synthesis of imidazol-4-ones, including 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride, often involves the reaction of amino amides with orthoesters under acidic conditions. This method has been refined over the years to improve yield and selectivity for the desired products .

The biological activity of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride is primarily attributed to its interaction with various biological targets. Studies have indicated that imidazolones can serve as inhibitors for key enzymes involved in cellular signaling pathways.

Pharmacological Effects

  • Enzyme Inhibition : Compounds similar to 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride have been shown to inhibit farnesyltransferase (FT), an enzyme critical in post-translational modification of proteins involved in cell growth and differentiation . This inhibition can lead to anti-cancer effects by disrupting oncogenic signaling pathways.
  • Antitumor Activity : In vitro studies have demonstrated that derivatives of imidazolones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against human cancer cells .
  • Muscle Relaxation : Recent investigations have explored the potential of imidazolones as inhibitors of muscle myosin ATPases, which could be beneficial in conditions requiring muscle relaxation .

Case Studies

Several case studies highlight the efficacy of imidazolones in therapeutic applications:

  • Hypoparathyroidism Treatment : A study reported on analogues of imidazolones acting as agonists for human parathyroid hormone receptor 1 (hPTHR1), showing promise in clinical trials for treating hypoparathyroidism .
  • Cancer Research : Research has illustrated that certain imidazolones can induce apoptosis in cancer cells and inhibit tumor growth in vivo models . For example, a derivative demonstrated an EC50 value of 160 nM for inhibiting anchorage-independent growth in transformed cell lines.

Q & A

Q. What are the recommended methodologies for synthesizing 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride with high purity?

Synthesis typically involves multi-step organic reactions, starting with imidazole ring formation followed by functionalization. For example:

  • Step 1 : Condensation of glyoxal with urea or thiourea derivatives to form the 2-imidazolinone core.
  • Step 2 : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.
  • Step 3 : Salt formation (dihydrochloride) using HCl in anhydrous conditions.
    Critical parameters include temperature control (e.g., 0–5°C during salt formation) and purification via recrystallization or column chromatography. Reference synthetic protocols for nitroimidazole derivatives (e.g., TDAE-mediated coupling reactions) may provide analog-specific insights .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the imidazolinone backbone and aminomethyl substitution (e.g., δ 3.2–3.8 ppm for CH2_2NH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 162.1 for the free base).
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl^- content via ion chromatography) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC at 24/48-hour intervals.
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., enzymes with imidazole-binding pockets).
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., cancer vs. non-cancerous cells).
  • Structural Analog Comparison : Compare activity with derivatives (e.g., fluorinated or methylated analogs) to identify substituent effects .
  • Pathway Analysis : Use transcriptomics/proteomics to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .

Q. How can researchers optimize synthetic yield using design of experiments (DoE)?

  • Factorial Design : Screen variables (e.g., reaction time, temperature, catalyst loading) to identify critical factors.
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. amine equivalence) for maximum yield .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Pharmacophore Modeling : Map functional groups (e.g., aminomethyl, carbonyl) to biological activity using software like Schrödinger.
  • Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450 isoforms) to visualize binding modes .

Q. How can mechanistic studies address unexpected degradation products during storage?

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze by LC-MS/MS.
  • Reaction Pathway Analysis : Use computational tools (e.g., Gaussian) to model hydrolysis or oxidation pathways .

Q. What cross-disciplinary approaches enhance its application in drug discovery?

  • Chemical Engineering Integration : Optimize reactor design (e.g., continuous flow systems) for scalable synthesis .
  • Pharmacological Screening : Use high-throughput screening (HTS) libraries to identify novel targets (e.g., GPCRs or ion channels) .

Q. How can researchers evaluate synergistic effects with other bioactive compounds?

  • Combinatorial Assays : Test paired compounds in 2D/3D cell cultures (e.g., Checkerboard or Bliss Independence models).
  • Metabolomic Profiling : Identify metabolic shifts using NMR or LC-MS to uncover synergy mechanisms .

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